Benzaldehyde sodium bisulfite
Description
Contextual Significance of Aldehyde Bisulfite Adducts in Organic Chemistry
Aldehyde bisulfite adducts are α-hydroxysulfonic acids that form from the reaction between an aldehyde and sodium bisulfite. wikipedia.org This reaction is a cornerstone of organic chemistry, primarily utilized for the purification and separation of aldehydes from other organic compounds. wikipedia.orgnih.gov The formation of these adducts transforms the volatile and often unstable aldehydes into stable, crystalline solids. thieme-connect.com This crystalline nature facilitates purification through recrystallization. almerja.com
A key characteristic of aldehyde bisulfite adducts is their solubility in water, a property stemming from their charged nature. wikipedia.orgnih.gov This solubility allows for the separation of aldehydes from a mixture of organic compounds through liquid-liquid extraction. rochester.edu The aldehyde can then be regenerated from the aqueous layer by reversing the reaction with a base or a strong acid. wikipedia.orgrochester.edu This reversible protection of the aldehyde group is a valuable tool in multi-step organic synthesis, preventing unwanted side reactions. amphoteros.com
The formation of bisulfite adducts is not limited to aldehydes; certain cyclic and unhindered ketones also undergo this reaction, though typically to a lesser extent. nih.govrochester.edu This differential reactivity allows for the selective separation of aldehydes from ketones. cdnsciencepub.com The stability and ease of handling of these adducts make them useful surrogates for aldehydes in various synthetic applications, such as in reductive amination reactions. thieme-connect.comacs.org
Table 1: Applications of Aldehyde Bisulfite Adducts in Organic Chemistry
| Application | Description | Key Advantages |
|---|---|---|
| Purification of Aldehydes | Formation of crystalline adducts allows for purification by recrystallization or extraction. wikipedia.orgrochester.edureddit.com | Facile separation from non-carbonyl compounds; regeneration of the pure aldehyde. rochester.edu |
| Protection of Carbonyl Groups | The aldehyde functionality is reversibly protected, preventing it from undergoing unwanted reactions during a multi-step synthesis. amphoteros.com | Stability of the adduct; mild conditions for deprotection. thieme-connect.comcore.ac.uk |
| Separation of Aldehydes from Ketones | Aldehydes react more readily with bisulfite than most ketones, allowing for selective separation. nih.govcdnsciencepub.com | Effective separation of compounds with similar physical properties. nih.gov |
| Aldehyde Surrogates | The stable adducts can be used in place of volatile or unstable aldehydes in certain reactions. thieme-connect.com | Improved handling and stability; controlled in-situ release of the aldehyde. thieme-connect.comacs.org |
Historical Perspectives on Carbonyl-Bisulfite Adduct Formation and Benzaldehyde (B42025) Chemistry
The history of benzaldehyde itself dates back to 1803, when it was first extracted from bitter almonds by the French pharmacist Martrès. wikipedia.orgtechvina.vn This discovery was part of an effort to understand the nature of amygdalin, a compound found in bitter almonds. wikipedia.org The synthesis of benzaldehyde was later achieved in 1832 by Friedrich Wöhler and Justus von Liebig, a landmark achievement that contributed to the foundation of structural organic chemistry. wikipedia.orgbritannica.com
The reaction between aldehydes and bisulfite to form adducts, sometimes referred to as Bertagnini's salt, was first described by Cesare Bertagnini in 1851. mdpi.com This discovery provided a practical method for the purification of aldehydes, a technique that became a standard procedure in organic chemistry laboratories. mdpi.com Early industrial applications in the mid-20th century recognized the value of bisulfite adducts as intermediates for separation and purification processes in chemical manufacturing.
The first commercial production of synthetic benzaldehyde from benzal chloride began around 1900, driven by the needs of the synthetic dye industry. foreverest.net The development of industrial-scale production methods involved the chlorination of toluene (B28343) followed by hydrolysis. britannica.com
Research Trajectories and Multidisciplinary Relevance of Benzaldehyde Sodium Bisulfite Adducts
Research into this compound continues to evolve, with applications extending beyond traditional organic synthesis. The stability and reactivity of this adduct make it a valuable tool in various scientific disciplines.
In synthetic chemistry, recent research has focused on utilizing aldehyde bisulfite adducts directly in one-pot reactions, eliminating the need for a separate deprotection step and improving process efficiency. thieme-connect.combenthamdirect.com For instance, a one-pot coupling reaction of aromatic bisulfite adducts has been developed for the synthesis of (E)-1,2-diphenylethenes. benthamdirect.com Furthermore, a novel protocol for the direct reductive amination of aldehyde bisulfite adducts has been reported, with applications in the synthesis of pharmaceutical inhibitors. acs.orgacs.org
The multidisciplinary relevance of this compound is evident in its use in various industries. It serves as a precursor in the synthesis of dyes, as well as flavor and fragrance compounds. ontosight.ai In the pharmaceutical industry, it is used as an intermediate in the synthesis of certain drug molecules. ontosight.aiontosight.ai The adduct's ability to be preserved for extended periods makes it a convenient and easy-to-use source of benzaldehyde. google.com
Table 2: Key Historical and Research Milestones
| Year | Milestone | Significance |
|---|---|---|
| 1803 | First extraction of benzaldehyde by Martrès. wikipedia.orgtechvina.vn | Initial discovery of the compound from a natural source. |
| 1832 | First synthesis of benzaldehyde by Wöhler and von Liebig. wikipedia.org | Advanced the understanding of organic structures and synthesis. |
| 1851 | Description of aldehyde-bisulfite adduct formation by Bertagnini. mdpi.com | Established a fundamental method for aldehyde purification. |
| c. 1900 | First significant commercial production of synthetic benzaldehyde. foreverest.net | Enabled widespread industrial use, particularly in the dye industry. |
| 2013 | Development of direct reductive amination of aldehyde bisulfite adducts. acs.orggoogle.com | Streamlined synthetic routes for producing amines from aldehydes. |
| 2017 | Development of a one-pot coupling reaction of aromatic bisulfite adducts. benthamdirect.com | Improved efficiency in the synthesis of stilbene (B7821643) derivatives. benthamdirect.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;hydroxy(phenyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFCSRYSLRPAOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884099 | |
| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |
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Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-12-9 | |
| Record name | Benzaldehyde sodium bisulfite adduct | |
| Source | ChemIDplus | |
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| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium α-hydroxytoluene-α-sulphonate | |
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Synthetic Methodologies and Preparative Routes for Benzaldehyde Sodium Bisulfite
Fundamental Nucleophilic Addition Mechanism in Adduct Formation
The core of the synthesis is a nucleophilic addition reaction, a fundamental process in carbonyl chemistry. The reaction's success hinges on the electronic characteristics of both the bisulfite ion and the carbonyl group of benzaldehyde (B42025).
The reaction is initiated by the nucleophilic attack of a sulfur-based species on the carbonyl carbon of benzaldehyde. ontosight.ai While sodium bisulfite (NaHSO₃) is the reagent used, studies have shown that the sulfite (B76179) ion (SO₃²⁻), which exists in equilibrium with the bisulfite ion in aqueous solutions, is the more effective nucleophile. caltech.eduyoutube.com The rate constants for sulfite addition are significantly higher—by four to five orders of magnitude—than for bisulfite addition. caltech.edu
The attack occurs through the sulfur atom rather than the more electronegative oxygen atom. youtube.com This is because sulfur is larger and more polarizable, making its lone pair of electrons more available for bond formation with the electrophilic carbonyl carbon. youtube.com The reaction requires no catalyst as the sulfite ion is a sufficiently potent nucleophile to attack the carbonyl group directly. youtube.comlibretexts.org This nucleophilic attack results in the formation of a new carbon-sulfur bond, leading to a tetrahedral intermediate which, after a proton transfer, yields the stable α-hydroxysulfonic acid adduct. almerja.com
The carbonyl group (C=O) in benzaldehyde is inherently polar, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. organicmystery.com This partial positive charge renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. organicmystery.comquora.com The electrophilicity of the carbonyl carbon in benzaldehyde is influenced by the attached benzene (B151609) ring. While the ring can donate electron density through resonance, which slightly reduces the carbonyl's polarity compared to some aliphatic aldehydes, the carbon remains sufficiently electrophilic to react readily with a strong nucleophile like the sulfite ion. infinitylearn.comrsc.org
Recent studies employing the activation strain model have confirmed that the electrophilicity in a series of benzaldehydes is primarily governed by electrostatic attractions between the carbonyl compound and the incoming nucleophile. rsc.orgresearchgate.net Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it, as shown in the table below. researchgate.netdoubtnut.com
| Compound | Substituent Effect | Relative Electrophilicity |
|---|---|---|
| p-Nitrobenzaldehyde | Strong electron-withdrawing (-NO₂) | Highest |
| Benzaldehyde | Neutral | Moderate |
| p-Tolualdehyde | Electron-donating (-CH₃) | Lower |
This table illustrates how substituents on the aromatic ring of benzaldehyde affect the electrophilicity of the carbonyl carbon. Data sourced from multiple chemical analyses. doubtnut.com
The reaction shows specificity for aldehydes and certain ketones. libretexts.org Most aldehydes react readily, but the reaction with ketones is generally limited to methyl ketones and unhindered cyclic ketones. libretexts.orgnih.gov This specificity is due to the steric hindrance presented by the larger size of the bisulfite/sulfite nucleophile; bulkier ketone structures prevent the necessary approach to the carbonyl carbon. youtube.comorganicmystery.com
Laboratory-Scale Synthesis Protocols
The preparation of benzaldehyde sodium bisulfite in a laboratory setting involves carefully controlled procedures to maximize yield and purity.
The synthesis is typically performed using a solvent system that can dissolve the reactants while promoting the precipitation of the solid product. A common and effective system is a mixture of ethanol (B145695) and water. evitachem.com Benzaldehyde, being an organic aldehyde, is dissolved in ethanol, while the inorganic salt, sodium bisulfite, is dissolved in water. evitachem.com
Regarding stoichiometry, it is common practice to use a molar excess of sodium bisulfite. This application of Le Chatelier's principle helps to shift the reversible reaction equilibrium towards the formation of the adduct, thereby increasing the conversion efficiency. Ratios of 1.0 to 1.5 moles of bisulfite per mole of aldehyde are often employed to ensure a high yield. google.com
The formation of the adduct is an exothermic reaction, meaning it releases heat. Therefore, temperature control is a critical parameter. Laboratory protocols often specify carrying out the reaction at temperatures ranging from room temperature (20-25°C) to slightly elevated temperatures (33-35°C), or in an ice bath to manage the exotherm and optimize crystallization. almerja.com
The pH of the reaction medium is also a crucial factor, as the addition is reversible and pH-dependent. The reaction is favored under mildly acidic conditions, with an optimal pH of approximately 5.3 often cited. Under strongly acidic or alkaline conditions, the equilibrium shifts back towards the reactants, causing the adduct to decompose and regenerate the free aldehyde. almerja.comsciencemadness.orgresearchgate.net This reversibility is a key property exploited for the purification of aldehydes. wikipedia.org
| Parameter | Typical Condition/Value | Rationale |
|---|---|---|
| Reactants | Benzaldehyde, Sodium Bisulfite | Primary components for adduct formation. |
| Solvent | Aqueous Ethanol | Balances solubility of reactants and insolubility of the product adduct. |
| Stoichiometry | Molar excess of sodium bisulfite (e.g., 1.2:1) | Drives equilibrium towards product formation for higher yield. |
| Temperature | 20–35 °C (or ice bath) | Controls the exothermic reaction and optimizes crystallization. almerja.com |
| pH | ~5.3 (Mildly acidic) | Critical for favoring adduct formation and stability. |
| Reaction Time | 2–4 hours | Ensures the reaction proceeds to completion. |
This table summarizes the optimized conditions for the laboratory-scale synthesis of this compound.
A significant advantage of this reaction is that the this compound adduct is a crystalline solid that precipitates directly from the aqueous ethanol solution upon formation. libretexts.org This solid product can be readily isolated from the reaction mixture using standard laboratory techniques.
The primary method for isolation is vacuum filtration. sciencemadness.org Once the reaction is complete and the crystals have formed, the mixture is filtered to separate the solid adduct from the liquid phase containing the solvent and any soluble impurities.
For initial purification, the collected crystalline solid is typically washed. This is an essential step to remove any remaining unreacted benzaldehyde or other impurities adhering to the crystal surface. A small amount of cold ethanol is a common wash solvent, as it can dissolve residual benzaldehyde without significantly dissolving the desired adduct. uoanbar.edu.iq Alternatively, washing with a saturated aqueous solution of sodium bisulfite can also be effective. sciencemadness.orgorgsyn.org Following washing, the purified crystals are dried, often in a vacuum oven, to remove any residual solvent, yielding the final product.
Industrial-Scale Preparation and Process Engineering Considerations
Scalability and Efficiency Enhancements
Scaling up the production of this compound from the laboratory to an industrial setting requires careful consideration of several process parameters to maintain efficiency, yield, and product quality. Key factors in industrial production include the use of large-scale reactors with robust control over stirring, temperature, and pH.
Reaction Conditions and Stoichiometry: The reaction is typically performed in aqueous ethanol mixtures, which help to balance the solubility of the reactants and the crystallization of the product. Maintaining a molar excess of sodium bisulfite is a critical strategy to shift the reaction equilibrium towards the formation of the adduct, in accordance with Le Chatelier's principle. A molar ratio of 1:1.2 of benzaldehyde to sodium bisulfite is often employed to achieve high yields, which can exceed 90%.
Temperature and pH Control: The formation of the adduct is an exothermic process. Consequently, effective temperature control is essential to manage the reaction kinetics and the solubility of the product. The reaction is generally carried out at temperatures between 20–35 °C. The pH of the reaction medium is also a crucial parameter, as the equilibrium of the bisulfite addition is pH-dependent. Acidic conditions favor the formation of the adduct, while alkaline conditions can reverse the reaction, regenerating the free benzaldehyde.
Process Optimization: Industrial processes are optimized for complete conversion, which is often monitored by changes in pH and temperature. The reaction time is typically set between 2 to 4 hours to ensure the reaction goes to completion. Following the reaction, the product is isolated through crystallization from the reaction mixture, followed by filtration, washing with ethanol to remove impurities, and drying. The efficiency of the washing step is crucial for the final purity of the product.
Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters
| Preparation Aspect | Laboratory Method | Industrial Method | Key Considerations |
|---|---|---|---|
| Reactants | Benzaldehyde + Sodium Bisulfite | Same, but in scaled-up quantities | A molar excess of bisulfite is used to drive the reaction. |
| Solvent | Ethanol and Water | Aqueous ethanol mixtures | The solvent ratio is optimized to control solubility and crystallization. |
| Temperature | 20–35 °C | Controlled at 20–35 °C | The reaction is exothermic and requires careful temperature management. |
| pH | Mildly acidic (around 5.3) | Controlled to favor adduct formation | pH is critical for the reaction equilibrium. |
| Stirring | Magnetic stirrer | Mechanical stirring (e.g., ~1000 rpm) | Ensures homogeneity and efficient mixing in large volumes. |
| Reaction Time | 2–4 hours | Optimized for complete conversion | Monitored to ensure the reaction is complete. |
| Product Isolation | Filtration, washing with ethanol, drying | Crystallization, filtration, drying | The purity of the final product is dependent on the washing process. |
| Conversion Efficiency | 92–96% | >90% | High yields are achievable under optimized conditions. |
Integration of Process Analytical Technology (PAT) for Real-time Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com The implementation of PAT in the synthesis of this compound offers significant advantages for enhancing reaction understanding and control. researchgate.net
Real-time Monitoring Techniques: In-situ spectroscopic methods are central to PAT for monitoring chemical reactions. researchgate.netresearchgate.net For the synthesis of this compound, Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, and Raman spectroscopy are powerful tools for real-time analysis. researchgate.netresearchgate.net These techniques allow for the continuous monitoring of the concentrations of reactants (benzaldehyde, sodium bisulfite) and the product (the adduct) directly within the reaction vessel. researchgate.netresearchgate.net
UV-Vis spectrophotometry is another technique used to monitor the reaction by tracking the disappearance of benzaldehyde under pseudo-first-order conditions. researchgate.netosti.gov This method has been employed in kinetic studies to determine reaction rates over a pH range of 0 to 4.4. lookchem.com
Data Analysis and Process Control: The data generated from these in-situ probes provide a detailed reaction profile, revealing the kinetics of the adduct formation. researchgate.netscribd.com This real-time information is crucial for determining the precise endpoint of the reaction, which is vital for minimizing side-product formation. researchgate.net Chemometric methods, such as Classical Least Squares (CLS), can be applied to the spectroscopic data to quantify the reaction components in real-time. researchgate.net
Table 2: Application of PAT in this compound Synthesis
| PAT Tool | Application | Parameters Monitored | Benefits |
|---|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reaction progress. researchgate.netresearchgate.net | Concentration of benzaldehyde, sodium bisulfite, and the bisulfite adduct. researchgate.net | Enhanced reaction understanding, determination of reaction endpoint, and improved process control. researchgate.net |
| UV-Vis Spectrophotometry | Kinetic studies and monitoring reactant consumption. researchgate.netlookchem.com | Disappearance of benzaldehyde. osti.gov | Determination of reaction rates and equilibrium constants. researchgate.netlookchem.com |
| Particle Characterization Techniques | Real-time monitoring of crystallization. | Crystal size and shape. | Understanding of crystallization kinetics and control of product quality. |
| pH and Temperature Probes | Monitoring of critical process parameters. | pH and temperature of the reaction mixture. | Control of reaction equilibrium and kinetics. |
Reaction Mechanisms, Kinetics, and Equilibrium Thermodynamics of Benzaldehyde Sodium Bisulfite Adduct Formation
Detailed Mechanistic Pathways of Bisulfite Addition to Benzaldehyde (B42025)
The formation of the benzaldehyde sodium bisulfite adduct proceeds via the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of benzaldehyde. quora.com The sulfur atom of the bisulfite ion, bearing an unshared pair of electrons, acts as the nucleophile. quora.com This reversible reaction results in the formation of an α-hydroxysulfonic acid salt, a type of compound sometimes referred to as a Bertagnini's salt. wikipedia.org The equilibrium of this reaction can be manipulated, which is a key feature utilized in the separation and purification of aldehydes from other organic compounds. wikipedia.orgnih.gov
C₆H₅CHO + NaHSO₃ ⇌ C₆H₅CH(OH)SO₃Na
The equilibrium and rate of the adduct formation are critically dependent on the pH of the solution. acs.orgmdma.ch The speciation of sulfur(IV) in an aqueous solution—existing as sulfurous acid (H₂SO₃), bisulfite ion (HSO₃⁻), and sulfite (B76179) ion (SO₃²⁻)—is governed by pH. Each of these species can react with benzaldehyde at a specific rate. acs.org
Generally, acidic to neutral conditions favor the formation of the adduct. mdma.ch However, the reaction rate exhibits complex pH dependence. In the alkaline region (pH 7 to 13), the dissociation of the adduct is rapid. acs.org Conversely, extremely acidic conditions can also reverse the reaction by converting the bisulfite ion into sulfur dioxide gas, thereby shifting the equilibrium away from the adduct. quora.com Studies have shown that bisulfite adducts only form within a narrow pH range, and the addition of strong acid or base can prevent their formation. mdma.ch The general rate law for the addition reaction can be expressed as a function of the concentrations of the different sulfur(IV) species present at a given pH. acs.org
The primary product of the reaction is the benzaldehyde bisulfite adduct, C₆H₅CH(OH)SO₃Na. This adduct is typically a stable, crystalline solid that is soluble in water but less so in organic solvents, a property that facilitates its separation from non-aldehydic, water-insoluble impurities. nih.govescholarship.org
Characterization of the adduct can be performed using spectroscopic methods, particularly infrared (IR) spectroscopy. The formation of the adduct is marked by the disappearance of the strong carbonyl (C=O) stretching vibration of benzaldehyde (typically around 1700 cm⁻¹) and the appearance of characteristic sulfonate (SO₃⁻) group absorptions. researchgate.net
| Compound/Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |
| Benzaldehyde | C=O stretch: ~1700, Ring C-CHO stretch: ~1204 |
| Sodium Bisulfite | S-O stretches: ~1035, ~978 |
| Benzaldehyde-Bisulfite Adduct | SO₃ symmetric stretch: ~1057, C-O stretch: ~1070, SO₃ asymmetric stretch: ~1204 |
This table is based on data from in situ Fourier transform IR spectroscopy studies. researchgate.net
Quantitative Kinetic Studies of Adduct Formation
Quantitative studies have been conducted to determine the kinetics and thermodynamics of the adduct formation, providing insight into the reaction rates and the factors that influence them. researchgate.netosti.gov
The kinetics of the reaction between benzaldehyde and bisulfite have been investigated under pseudo-first-order conditions, where the total concentration of S(IV) species is significantly higher than the concentration of benzaldehyde. researchgate.netosti.gov In these experiments, the rate of reaction is determined by monitoring the decrease in benzaldehyde concentration over time, typically using UV spectrophotometry at a wavelength where benzaldehyde absorbs strongly (e.g., 250 nm). researchgate.netosti.gov This approach simplifies the rate law, allowing for the determination of the pseudo-first-order rate constant. In situ Fourier Transform IR (FTIR) spectroscopy has also been employed to continuously monitor the concentrations of reactants and products, providing real-time kinetic data. researchgate.netresearchgate.net
Both pH and temperature significantly affect the kinetics of adduct formation.
pH: As discussed in section 3.1.1, the hydrogen-ion concentration has a profound effect on the reaction rate. The apparent specific reaction rates for both the forward (addition) and reverse (dissociation) reactions change with pH. acs.org For instance, the rate of dissociation of the adduct reaches a minimum in the pH range of 1 to 3. acs.org A detailed kinetic model considers the individual rate constants associated with the reaction of benzaldehyde with H₂SO₃, HSO₃⁻, and SO₃²⁻, and the dissociation of the corresponding adduct species. acs.org
Temperature: The formation of the benzaldehyde-bisulfite adduct is an exothermic process. union.edu Consequently, lower temperatures favor the equilibrium position of the adduct. Thermodynamic parameters for the reaction have been determined by studying the variation of the equilibrium constant with temperature. union.edu
| Aldehyde | Equilibrium Constant (Keq) at 25°C (M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Benzaldehyde | 6.2 x 10³ | -54.3 | -111 |
| o-Tolualdehyde | 2.4 x 10³ | -39.5 | -67.3 |
| o-Anisaldehyde | 2.6 x 10³ | -38.2 | -62.9 |
| Salicylaldehyde | 6.9 x 10² | -38.5 | -76.1 |
This table presents thermodynamic data for the bisulfite adduct formation of benzaldehyde and some of its derivatives. union.edu
While the reaction proceeds without a catalyst, certain substances can accelerate the process, particularly in biphasic systems where the aldehyde is not soluble in the aqueous bisulfite solution. google.com In such cases, the reaction rate is limited by the interface between the two phases. The use of phase-transfer catalysts, such as organic quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or macrocyclic polyethers (crown ethers), has been shown to facilitate the reaction. google.com These catalysts help transfer the bisulfite anion from the aqueous phase to the organic phase, increasing its contact with the benzaldehyde and thereby accelerating the formation of the adduct. google.com Furthermore, in highly alkaline solutions (pH > 11), the dissociation of the adduct appears to be catalyzed by hydroxide (B78521) ions. acs.org
Equilibrium Thermodynamics of Bisulfite-Benzaldehyde Adduct Formation
The reaction between benzaldehyde and sodium bisulfite to form a stable α-hydroxysulfonic acid adduct is a reversible nucleophilic addition. The position of the equilibrium is crucial for the adduct's application in purification and synthesis.
Methodologies for Equilibrium Constant Determination (e.g., UV Spectrophotometry, In-situ FTIR)
The determination of the equilibrium constant (K) for the formation of the benzaldehyde-bisulfite adduct is essential for quantifying the reaction's thermodynamic favorability. Researchers employ various analytical techniques to monitor the concentrations of reactants and products at equilibrium.
UV Spectrophotometry: This method leverages the difference in ultraviolet absorbance between the reactant benzaldehyde and the non-absorbing adduct. Benzaldehyde exhibits a characteristic absorbance peak, which decreases as it is converted to the adduct. By measuring the absorbance of a solution at equilibrium, the concentration of free benzaldehyde can be calculated using the Beer-Lambert law. researchgate.net The equilibrium constant is then determined by dissolving the pre-formed adduct in a buffered solution, allowing it to reach equilibrium, and measuring the resulting concentration of free benzaldehyde. researchgate.netosti.gov For instance, one study determined the equilibrium constant for benzaldehyde at 25°C to be 6.2 x 10³ M⁻¹ by monitoring the UV absorbance of the aldehyde as a bisulfite solution was added. union.edu
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This powerful technique allows for real-time monitoring of the reaction by tracking the characteristic vibrational frequencies of the functional groups involved. researchgate.net An attenuated total reflection (ATR) probe is placed directly into the reaction mixture, providing continuous spectral data. semanticscholar.org The formation of the adduct can be followed by observing the disappearance of the benzaldehyde carbonyl (C=O) stretch and the appearance of new peaks corresponding to the C-O and S-O stretching vibrations of the α-hydroxysulfonate product. researchgate.net By quantifying the peak areas or heights at equilibrium, the concentrations of all species can be determined, allowing for the calculation of the equilibrium constant under various conditions. researchgate.netsemanticscholar.org
A study utilizing in-situ FTIR monitored the reaction and identified characteristic absorptions for the components. researchgate.net
| Component | Characteristic IR Absorption Bands (cm⁻¹) |
| Benzaldehyde | 1165 (ring C-CHO stretch) |
| Sodium Bisulfite | 1022, 1070 |
| Bisulfite-Benzaldehyde Adduct | 978, 1035, 1066, 1088 (C-O stretch), 1215 (SO₂ asymmetric stretch) |
This table is based on data from an in-situ FTIR study of the reaction in an aqueous solution. researchgate.net
Factors Governing Equilibrium Position: Ionic Strength and Solvent Effects
The equilibrium of the adduct formation is sensitive to the composition of the reaction medium, particularly its ionic strength and the nature of the solvent system.
Ionic Strength: The equilibrium constant for bisulfite addition reactions is known to be significantly influenced by the ionic strength of the solution. semanticscholar.org An increase in ionic strength generally leads to a decrease in the observed equilibrium constant. Research has shown that as the ionic strength of the medium increases, the value of the equilibrium constant decreases. semanticscholar.org For example, one study noted that a tenfold increase in ionic strength (from 0.1 M to 1.0 M) could cause a significant reduction in the K value. semanticscholar.org This effect is attributed to the changes in the activity coefficients of the ionic species involved in the equilibrium. Experiments conducted at high concentrations, resulting in an ionic strength of 1.48 M, yielded smaller equilibrium constants than those reported in the literature at lower ionic strengths, confirming this dependency. semanticscholar.org
Solvent Effects: The choice of solvent plays a critical role in both the reaction rate and the position of the equilibrium. The reaction is typically performed in aqueous solutions or mixed aqueous-organic solvents like aqueous ethanol (B145695). rochester.edu The use of a water-miscible organic solvent such as methanol (B129727) or dimethylformamide (DMF) can improve the contact between the aqueous bisulfite and the organically soluble aldehyde, facilitating adduct formation. nih.gov However, the polarity of the solvent system can also impact the stability of the charged adduct. Non-polar solvents are reported to give higher removal rates of aldehydes, suggesting they favor the adduct in the aqueous phase. nih.gov Conversely, some anti-solvents, like acetone (B3395972), can negatively impact adduct stability by reacting with free bisulfite, thereby shifting the equilibrium back towards the starting materials. nih.gov
Quantitative Analysis of Substituent Effects on Adduct Stability (Hammett Equation)
The stability of the this compound adduct is markedly influenced by the electronic nature of substituents on the aromatic ring. The Hammett equation, a linear free-energy relationship, provides a powerful tool for quantifying these effects. wikipedia.org The equation is expressed as:
log(K/K₀) = σρ
where K is the equilibrium constant for a substituted benzaldehyde, K₀ is the equilibrium constant for unsubstituted benzaldehyde, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which measures the sensitivity of the reaction to substituent effects). wikipedia.orglibretexts.org
Electron-withdrawing groups (e.g., nitro, -NO₂) have positive σ values and increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the bisulfite ion. This leads to a larger equilibrium constant and a more stable adduct. libretexts.org Conversely, electron-donating groups (e.g., methoxy, -OCH₃; methyl, -CH₃) have negative σ values, which decrease the electrophilicity of the carbonyl carbon, resulting in a smaller equilibrium constant and a less stable adduct. libretexts.org
A positive ρ value for the bisulfite addition reaction indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the buildup of negative charge in the transition state and the final adduct. wikipedia.org Studies on various substituted benzaldehydes have confirmed this trend, showing a good linear correlation when plotting log(K) against the Hammett σ constant for meta- and para-substituted derivatives. libretexts.orgosti.gov
| Aldehyde Derivative | Equilibrium Constant (Keq) at 25°C (M⁻¹) |
| Benzaldehyde | 6.2 x 10³ |
| o-Tolualdehyde | 2.4 x 10³ |
| o-Anisaldehyde | 2.6 x 10³ |
| Salicylaldehyde | 6.9 x 10² |
This table presents data from a spectrophotometric study on the effect of ortho-substituents on the equilibrium constant, demonstrating that steric and electronic effects can decrease adduct stability relative to the unsubstituted parent compound. union.edu
Reversibility of Adduct Formation and Conditions for Aldehyde Regeneration
A key characteristic of the this compound adduct is the reversibility of its formation. wikipedia.org This property is fundamental to its use in purification, as the aldehyde can be readily regenerated from the stable, crystalline adduct. The dissociation of the adduct back to the parent aldehyde and bisulfite is typically achieved by changing the pH of the solution. wikipedia.orgmdma.ch
Acid-Induced Adduct Dissociation
The addition of a strong acid to an aqueous solution or suspension of the this compound adduct shifts the equilibrium back towards the reactants, causing the adduct to decompose and release the free aldehyde. wikipedia.orgdatapdf.com The acid protonates the bisulfite ion (HSO₃⁻), converting it to sulfurous acid (H₂SO₂), which is unstable and decomposes to water and sulfur dioxide gas (SO₂). According to Le Chatelier's principle, the removal of the bisulfite ion from the equilibrium mixture drives the dissociation of the adduct to regenerate benzaldehyde. mdma.ch This method is commonly used in purification protocols to recover the aldehyde after it has been separated from non-aldehydic impurities.
Base-Induced Adduct Dissociation
Similarly, the adduct can be readily dissociated under basic conditions. nih.govosti.govwikipedia.org The addition of a base, such as sodium hydroxide or sodium carbonate, deprotonates the bisulfite ion. rochester.edusciencemadness.org This shift in the equilibrium regenerates the carbonyl group of the benzaldehyde. wikipedia.org This process is highly effective for recovering the aldehyde from the aqueous solution of the adduct. rochester.edu While sodium bicarbonate has been found to be generally too weak to cause complete dissociation in reasonable quantities, stronger bases like sodium carbonate are effective. sciencemadness.org Care must be taken, however, as the use of strong alkalis like sodium hydroxide, especially with heating, can promote the Cannizzaro reaction, an undesired side reaction where the regenerated benzaldehyde disproportionates into benzyl (B1604629) alcohol and benzoic acid. sciencemadness.org
Comparative Reactivity and Selectivity of Bisulfite Adduct Formation with Other Carbonyl Compounds
The formation of bisulfite adducts is a reversible reaction that is highly sensitive to the structure of the carbonyl compound. organicmystery.comsciencemadness.org This sensitivity allows for a notable degree of selectivity, which is influenced by electronic and steric factors. quora.comquora.com Generally, aldehydes are more reactive towards bisulfite addition than ketones. organicmystery.comquora.com This difference in reactivity forms the basis for the selective separation and purification of aldehydes from mixtures containing ketones. nih.gov
The higher reactivity of aldehydes can be attributed to both electronic and steric effects. Electronically, the carbonyl carbon in aldehydes is more electrophilic due to the presence of only one electron-donating alkyl or aryl group, compared to two in ketones. organicmystery.com Sterically, the smaller hydrogen atom attached to the carbonyl group in aldehydes presents less hindrance to the incoming bisulfite nucleophile compared to the bulkier alkyl or aryl groups in ketones. quora.comquora.com
Comparative Reactivity of Aldehydes
Aromatic vs. Aliphatic Aldehydes:
Aromatic aldehydes, such as benzaldehyde, readily form bisulfite adducts. sciencemadness.org Their reactivity is influenced by the nature of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of adduct formation by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. dur.ac.uk
Aliphatic aldehydes are also highly reactive towards bisulfite. For instance, formaldehyde (B43269) and acetaldehyde (B116499) exhibit large equilibrium constants for adduct formation, indicating that the equilibrium lies far to the right. dur.ac.uk
Below is a comparative table of equilibrium constants (Keq) for the formation of bisulfite adducts with various aldehydes.
Table 1: Equilibrium Constants for Bisulfite Adduct Formation with Aldehydes
| Carbonyl Compound | Equilibrium Constant (Keq) at 25°C (M⁻¹) |
|---|---|
| Benzaldehyde | 6.2 x 10³ union.edu |
| o-Tolualdehyde | 2.4 x 10³ union.edu |
| o-Anisaldehyde | 2.6 x 10³ union.edu |
| Salicylaldehyde | 6.9 x 10² union.edu |
| Formaldehyde | 1.56 x 10⁵ (at pH 5.0) |
| Acetaldehyde | 6.3 x 10⁴ (at pH 4.7) union.edu |
Comparative Reactivity of Ketones
The formation of bisulfite adducts with ketones is significantly more limited compared to aldehydes, primarily due to steric hindrance. organicmystery.comquora.com Only methyl ketones and certain cyclic ketones that are sterically unhindered react to an appreciable extent. quora.comnih.gov For example, acetone forms a bisulfite adduct, but diethyl ketone shows negligible reaction. quora.com The additional methyl group in diethyl ketone creates enough steric crowding around the carbonyl carbon to disfavor the formation of the tetrahedral adduct. quora.com
The table below presents equilibrium constants for bisulfite adduct formation with a selection of ketones, illustrating their lower reactivity compared to aldehydes.
Table 2: Equilibrium Constants for Bisulfite Adduct Formation with Ketones at 0°C
| Carbonyl Compound | Equilibrium Constant (Keq) (M⁻¹) |
|---|---|
| Acetone | 200 |
| Methyl ethyl ketone | 40 |
| Methyl isopropyl ketone | 8 |
| Methyl isobutyl ketone | 1.6 |
Kinetic Comparisons
The rates of bisulfite adduct formation also reflect the general reactivity trends observed in the equilibrium data. The reaction with aldehydes is kinetically favored over the reaction with ketones. A study comparing the kinetics of bisulfite and sulfite addition to various carbonyl compounds provides the following rate constants.
Table 3: Rate Constants for Bisulfite and Sulfite Addition to Carbonyl Compounds at 25°C
| Carbonyl Compound | k₁ (bisulfite addition) (M⁻¹s⁻¹) | k₂ (sulfite addition) (M⁻¹s⁻¹) |
|---|---|---|
| Benzaldehyde | 0.71 | 2.2 x 10⁴ |
| Formaldehyde | 7.9 x 10¹ | 2.5 x 10⁷ |
| Methylglyoxal | 3.5 x 10³ | 3.7 x 10⁸ |
Note: The values for benzaldehyde are noted as potentially unreliable in the source as measurements were obtained at pH < 4. dur.ac.uk
Selectivity in Mixtures
The pronounced difference in reactivity between aldehydes and ketones allows for the selective removal of aldehydes from mixtures. By treating a mixture with sodium bisulfite, aldehydes are converted into their water-soluble adducts, which can then be separated from the unreacted ketones by extraction. nih.gov This method is a common laboratory and industrial procedure for the purification of carbonyl compounds. nih.gov For instance, benzaldehyde can be effectively separated from acetophenone (B1666503), as acetophenone does not readily form a stable bisulfite adduct due to steric hindrance. researchgate.net Similarly, unhindered cyclic ketones like cyclohexanone (B45756) can be separated from more sterically hindered ketones. organicmystery.com
Applications in Advanced Organic Synthesis and Chemical Separations
Utility as a Versatile Chemical Intermediate in Multi-Step Organic Synthesis
Beyond its role in purification, benzaldehyde (B42025) sodium bisulfite is a valuable chemical intermediate. Because aldehyde compounds can be prone to oxidation, converting them to their stable, solid bisulfite adducts allows for long-term storage and convenient handling. google.com This stability makes the adduct an excellent starting material or intermediate in various synthetic routes. google.com
Benzaldehyde itself is a cornerstone in the synthesis of numerous fine chemicals. chemicalbull.comnbinno.com After purification via the bisulfite adduct method, it serves as a key precursor for various products. In the dye industry, it is used to produce triphenylmethane (B1682552) dyes and other colorants. google.com Its characteristic almond-like aroma makes it an essential building block for the flavor and fragrance industry, where it is used to synthesize compounds that impart cherry and almond notes to foods, perfumes, and cosmetics. nbinno.com The use of the bisulfite adduct ensures a high-purity starting material, which is crucial for achieving the desired quality in these applications.
In the pharmaceutical and agrochemical sectors, benzaldehyde sodium bisulfite serves as a crucial and stable intermediate. google.com The adduct is used as a convenient source of benzaldehyde for the synthesis of a wide range of biologically active molecules. google.com Benzaldehyde is a building block for various drugs, including antibiotics and antihistamines. chemicalbull.com The solid, easy-to-handle nature of the bisulfite adduct is advantageous in complex, multi-step syntheses common in the pharmaceutical industry. google.com Similarly, it is a precursor in the manufacture of certain agrochemicals, such as insecticides and herbicides, contributing to crop protection. chemicalbull.com The adduct's stability and role as a masked form of a reactive aldehyde make it a valuable tool in the controlled synthesis of these specialized chemicals. google.com
Facilitating Carbon-Carbon Bond Forming Reactions (e.g., McMurry reaction adaptations)
The this compound adduct serves as a valuable precursor in certain carbon-carbon bond-forming reactions by controlling the release and reactivity of free benzaldehyde. This is particularly useful in reactions where the slow introduction of the aldehyde is beneficial for minimizing side reactions and improving yields. A notable application is in the synthesis of (E)-1,2-diphenylethenes through a one-pot coupling reaction involving aromatic bisulfite adducts. In this context, the adduct acts as a stable, solid source of the aldehyde, which is gradually released into the reaction medium under the right conditions, facilitating a controlled reductive coupling to form the stilbene (B7821643) derivative. This method avoids the need to handle pure, and often less stable, benzaldehyde directly.
While direct adaptations of the McMurry reaction using the bisulfite adduct are not extensively documented, the principle of using the adduct for controlled release in reductive coupling scenarios is analogous. The adduct's stability and ease of handling make it an attractive alternative to using the free aldehyde, especially in complex syntheses where managing the concentration of reactive species is crucial for achieving the desired outcome.
Synthesis of Aminonitriles and Related Derivatives
This compound is a key intermediate in the synthesis of various amine derivatives through reductive amination. ucsb.edunih.gov The adduct provides a stable, crystalline, and easy-to-handle source of benzaldehyde, which can be challenging to purify or store due to its instability. researchgate.net In a one-pot protocol, the bisulfite adducts of aldehydes can react directly with a variety of amines in the presence of a reducing agent, such as 2-picoline borane (B79455) or sodium triacetoxyborohydride, to yield the corresponding amine products. nih.govresearchgate.net
This direct reductive amination is highly efficient and has been successfully applied to the synthesis of complex pharmaceutical intermediates, including a Dipeptidyl peptidase-4 (DPP-IV) inhibitor. nih.gov The reaction proceeds by the in situ release of the aldehyde from the bisulfite adduct, which then condenses with the amine to form an imine that is subsequently reduced. researchgate.net This methodology is advantageous as it often circumvents the need for a separate deprotection step and can be performed in protic solvents or even under aqueous micellar catalysis conditions. researchgate.netacs.org Using the bisulfite adduct instead of the free aldehyde can lead to higher yields by minimizing competing side reactions, such as the reduction of the aldehyde to its corresponding alcohol. ucsb.edu
Role in Heterocyclic Compound Synthesis (e.g., 1,2,3-Triazoles, Benzimidazoles, Imidazoles)
The this compound adduct is a versatile reagent in the synthesis of a variety of heterocyclic compounds, offering advantages in selectivity, yield, and operational simplicity.
1,2,3-Triazoles : The adduct is employed in the synthesis of 4-aryl-NH-1,2,3-triazoles through a one-pot reaction. google.com This method utilizes the this compound adduct, a nitro compound, and sodium azide (B81097) to construct the triazole ring. google.com Using the stable adduct simplifies handling and storage compared to using the more volatile and easily oxidized free aldehyde. google.com
Benzimidazoles : In the synthesis of 2-substituted benzimidazoles, the reaction of the benzaldehyde bisulfite adduct with o-phenylenediamines provides high chemoselectivity. researchgate.net This protocol effectively prevents the formation of the common 1,2-disubstituted benzimidazole (B57391) byproduct. researchgate.net The use of sodium bisulfite or sodium metabisulfite (B1197395) promotes the condensation, leading to high yields of the desired product, which often precipitates directly from the reaction mixture, simplifying purification. researchgate.netias.ac.in This approach is applicable to a wide range of aromatic and heteroaromatic aldehydes and has been used to synthesize novel benzimidazole derivatives containing a 1,2,3-triazole moiety and compounds with potential antituberculosis activity. researchgate.netusm.my
Imidazoles : Sodium bisulfite has been identified as an efficient and economical catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. ijrbat.inresearchgate.net The reaction involves the condensation of benzil, an aromatic aldehyde (like benzaldehyde), and ammonium (B1175870) acetate. ijrbat.in The presence of sodium bisulfite as a catalyst significantly improves reaction rates and yields under microwave irradiation, highlighting its role in facilitating the formation of the imidazole (B134444) core. ijrbat.in
| Heterocycle | Reactants | Role of this compound | Key Advantages | Citation(s) |
|---|---|---|---|---|
| 1,2,3-Triazoles | Adduct, Nitro compound, Sodium azide | Stable source of benzaldehyde | One-pot synthesis, simplified handling | google.com |
| Benzimidazoles | Adduct, o-Phenylenediamine (B120857) | Reactant and selectivity director | High chemoselectivity, prevents disubstitution, simple workup | researchgate.netias.ac.inusm.my |
| Imidazoles | Benzil, Benzaldehyde, Ammonium acetate | Catalyst | Efficient, high yields, short reaction times (microwave) | ijrbat.inresearchgate.net |
Application as a Transient Protective Group for Aldehyde Functionalities
The formation of the this compound adduct is a classic and effective method for the transient protection of the aldehyde functional group. wikipedia.org This reversible reaction converts the typically liquid, volatile, and reactive aldehyde into a stable, crystalline, water-soluble solid. rochester.edu This transformation is highly valuable in multi-step syntheses where the aldehyde group needs to be shielded from unwanted side reactions. The charged nature of the α-hydroxysulfonic acid adduct makes it soluble in water, allowing for easy separation from other non-polar organic compounds in a mixture through liquid-liquid extraction. rochester.edu
Selective Reduction of Other Carbonyl Groups in the Presence of the Adduct
A key application of the bisulfite adduct as a protecting group is in achieving selective reductions. When a molecule contains multiple carbonyl groups with different reactivities, such as an aldehyde and a ketone, the more reactive aldehyde can be selectively protected as its bisulfite adduct. cdnsciencepub.com This allows for chemical modifications, such as reduction, to be carried out exclusively on the less reactive carbonyl group.
For instance, in a compound like 4-acetylbenzaldehyde, the aldehyde group is more reactive towards bisulfite addition than the ketone group. By forming the adduct with sodium bisulfite on a solid support like silica (B1680970) gel, the aldehyde functionality is effectively masked. cdnsciencepub.com Subsequent reduction with a reagent like diborane (B8814927) then selectively reduces the acetyl group to a hydroxyethyl (B10761427) group, yielding 4-(1-hydroxyethyl)benzaldehyde (B3331304) with high selectivity (93%). cdnsciencepub.com The use of silica gel is essential as it stabilizes the adduct and prevents its dissociation in the absence of a solvent, which would otherwise lead to non-selective reduction. cdnsciencepub.com
| Starting Material | Protecting Step | Reaction | Product of Selective Reduction | Selectivity | Citation(s) |
|---|---|---|---|---|---|
| 4-Acetylbenzaldehyde | Adduct formation with NaHSO₃ on silica gel | Reduction with diborane | 4-(1-Hydroxyethyl)benzaldehyde | 93% | cdnsciencepub.com |
| Mixture: 4-Phenylacetophenone & 4-Phenylbenzaldehyde | Selective adduct formation with 4-phenylbenzaldehyde | Reduction with diborane | Biphenylethanol (from ketone) | 95% | cdnsciencepub.com |
Stabilization and Storage Enhancement of Benzaldehyde
One of the most significant practical applications of forming the this compound adduct is the enhanced stabilization and prolonged storage of benzaldehyde. Benzaldehyde is susceptible to auto-oxidation upon exposure to air, leading to the formation of benzoic acid as an impurity. echemi.comresearchgate.net This degradation can be problematic for synthetic applications that require high-purity aldehyde.
By converting benzaldehyde into its solid, crystalline bisulfite adduct, the aldehyde functionality is protected from oxidation. This adduct is significantly more stable than the free aldehyde and can be stored for extended periods without degradation. google.comrsc.org This makes it a convenient and reliable source of pure benzaldehyde. When the aldehyde is needed for a reaction, it can be freshly regenerated from the stable adduct, ensuring a high-purity starting material. wikipedia.org This strategy is particularly useful in industrial processes and laboratory settings where long-term storage of reagents is necessary. rsc.org
Advanced Spectroscopic and Analytical Characterization of Benzaldehyde Sodium Bisulfite
In-situ Spectroscopic Techniques for Reaction Monitoring
In-situ, or real-time, monitoring of chemical reactions provides invaluable data on reaction progression, kinetics, and the formation of intermediates without the need for offline sampling. mt.com For the reversible reaction forming benzaldehyde (B42025) sodium bisulfite, several spectroscopic methods are particularly well-suited for process understanding and control.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. semanticscholar.org By immersing an Attenuated Total Reflection (ATR) probe directly into the reaction mixture, time-dependent IR spectra can be collected, revealing the concentration profiles of reactants, products, and any intermediates. semanticscholar.orgnih.gov This approach has been successfully applied to study the equilibrium addition reaction between benzaldehyde and sodium bisulfite. semanticscholar.orgresearchgate.net
The reaction can be monitored by tracking the characteristic infrared absorption bands of the components. researchgate.net Key vibrational modes for benzaldehyde, sodium bisulfite, and the resulting adduct can be distinctly identified, allowing for their separate detection and quantification. semanticscholar.org For instance, the formation of the adduct leads to the disappearance of the strong carbonyl (C=O) stretch of benzaldehyde and the appearance of new bands corresponding to the C-O and S-O stretching vibrations of the α-hydroxysulfonate product. semanticscholar.org
A study by Sallay et al. utilized in-situ FTIR (ReactIR) to monitor the reaction and determine its equilibrium constant under various conditions, such as different molar ratios and temperatures. semanticscholar.orgbme.hu The rapid formation of the adduct was observed, and the equilibrium was found to be established quickly. semanticscholar.org By measuring the relative concentrations of the species at equilibrium, the study calculated the equilibrium constant (K) for the reaction. semanticscholar.org
Table 1: Characteristic IR Absorptions for the Benzaldehyde-Sodium Bisulfite System Data sourced from Sallay et al. (2009) researchgate.net
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| Benzaldehyde | ~1700 | C=O stretching |
| Benzaldehyde | ~1204 | Ring C-CHO stretching |
| Sodium Bisulfite | 1022-1089 | S-O stretching |
| Benzaldehyde Sodium Bisulfite | 1035, 1069 | C-O stretching |
| This compound | 1165, 1215 | SO₃ asymmetric stretching |
This real-time data allows for formal kinetic measurements and the optimization of reaction parameters, contributing to more efficient and controlled chemical processes. semanticscholar.org
Both Near-Infrared (NIR) and Raman spectroscopy are valuable PAT tools that offer rapid, non-destructive analysis without the need for sample preparation. nih.gov They can be implemented directly into process streams via fiber optic probes for continuous, in-process measurements, providing both chemical and physical information. nih.govthermofisher.com
Raman Spectroscopy is particularly effective for observing the functional group transformations in the this compound reaction. open-raman.org The technique can clearly distinguish the reactants from the product. The strong carbonyl (C=O) peak of benzaldehyde disappears upon reaction, while new peaks corresponding to the C-O and C-S stretching vibrations of the adduct appear. open-raman.org This direct observation provides definitive evidence of the reaction's progress. Raman spectroscopy has been used as the basis for developing effective feedback control for potentially hazardous, exothermic reactions, allowing for the quantification of reaction components and the determination of the reaction endpoint. researchgate.net
Near-Infrared (NIR) Spectroscopy , like Raman, can be used for real-time monitoring. nih.gov While Raman is often better for aqueous solutions where water bands might interfere in NIR, the two techniques are complementary. thermofisher.com A combined multichannel spectrometer system utilizing both NIR and Raman spectroscopy has been developed to quantify products, intermediates, and impurities in real-time during multistep syntheses. researchgate.netresearchgate.net This integrated approach enhances process understanding and control, representing a significant advancement in data-driven chemical synthesis. researchgate.net
UV-Visible spectrophotometry is a straightforward and effective method for determining the concentration of specific components in a solution, provided they have a distinct chromophore. Benzaldehyde possesses a strong UV absorbance due to its aromatic ring and carbonyl group, which can be exploited to monitor its concentration. osti.gov
This technique has been employed to study the kinetics and determine the equilibrium constant of the benzaldehyde-bisulfite adduct formation. osti.gov In one study, the reaction rate was determined by monitoring the disappearance of benzaldehyde's absorbance at 250 nm under pseudo-first-order conditions. osti.gov To determine the equilibrium constant, the sodium salt of the adduct was dissolved, and the concentration of free benzaldehyde in the equilibrated solution was calculated based on its known extinction coefficient. osti.gov This method provides a quantitative profile of the free benzaldehyde concentration, which is essential for understanding the reaction equilibrium.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are indispensable for separating complex mixtures and quantifying the individual components. When coupled with mass spectrometry, they provide powerful tools for both purity assessment and the identification of unknown by-products.
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique for analyzing volatile and semi-volatile compounds. While the this compound adduct itself is a non-volatile salt, GC/MS can be used to analyze the purity of the starting benzaldehyde or the benzaldehyde regenerated from the adduct. google.com
Furthermore, GC/MS is an excellent tool for monitoring reactions where the bisulfite adduct is used as a reactant. For example, the reaction of the benzaldehyde bisulfite adduct with o-phenylenediamine (B120857) to produce 2-phenylbenzimidazole (B57529) was studied using GC/MS. researchgate.net The analysis confirmed a very efficient reaction with a high yield of the desired product and, importantly, showed the absence of unwanted by-products. researchgate.net This demonstrates the utility of GC/MS in assessing the efficiency of a reaction involving the adduct and ensuring the purity of the final product stream.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. mdpi.comnih.gov It is particularly well-suited for the analysis of non-volatile species like the this compound adduct.
Reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of sodium bisulfite in pharmaceutical formulations. mdpi.comresearchgate.net These methods are validated according to ICH guidelines to be simple, selective, and reliable for routine quality control and stability testing. mdpi.comnih.gov
Specific HPLC methods have also been established for the analysis of aldehyde-bisulfite adducts. researchgate.net One such method uses post-column derivatization and fluorescence detection to determine aldehyde-bisulfites in samples like beer. researchgate.net While this particular application focused on various aldehydes, the principle is directly applicable to the quantitative determination of this compound. The ability of HPLC to separate the adduct from free benzaldehyde, unreacted bisulfite, and other impurities makes it an essential tool for quantitative analysis and purity control. researchgate.netnih.gov
Table 2: Summary of Analytical Techniques for this compound
| Technique | Application | Key Information Provided |
|---|---|---|
| FTIR | In-situ reaction monitoring | Kinetic profiles, equilibrium constants, functional group changes semanticscholar.orgresearchgate.net |
| Raman | In-situ reaction monitoring | Functional group changes, reaction endpoint, component quantification open-raman.orgresearchgate.net |
| NIR | In-situ process monitoring | Real-time quantification of components nih.govresearchgate.net |
| UV-Vis | Concentration analysis | Quantitative concentration of free benzaldehyde osti.gov |
| GC/MS | Purity & by-product analysis | Purity of regenerated benzaldehyde, reaction efficiency, absence of by-products researchgate.net |
| HPLC | Quantitative determination | Purity of the adduct, quantification in mixtures mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound, confirming its formation and distinguishing it from its precursor, benzaldehyde. The formation of the adduct from benzaldehyde results in significant and predictable changes in both ¹H and ¹³C NMR spectra.
The primary evidence of adduct formation in ¹H NMR is the disappearance of the highly characteristic aldehyde proton signal of benzaldehyde, which typically appears far downfield around 9.5-10.0 ppm. In its place, a new signal emerges at a higher field, corresponding to the methine proton (CH) of the α-hydroxysulfonate group. The protons on the benzene (B151609) ring also experience slight shifts due to the change in the electronic environment of the substituent.
Similarly, in ¹³C NMR spectroscopy, the carbonyl carbon signal of benzaldehyde, usually found near 192.3 ppm, disappears upon adduct formation. docbrown.info A new signal corresponding to the benzylic carbon, now bonded to both a hydroxyl group and a sulfonate group, appears at a significantly more upfield position, typically in the 70-90 ppm range. The aromatic carbon signals also undergo minor shifts.
While a specific experimental spectrum for the isolated adduct is not publicly available, the expected shifts based on the structural transformation from benzaldehyde are well-understood. A patent for a method utilizing the this compound adduct in a subsequent reaction provides NMR data for the final triazole product, confirming the adduct's role as a key intermediate. google.com
| Nucleus | Functional Group | Benzaldehyde (Precursor) Approximate Chemical Shift (δ, ppm) | This compound (Adduct) Expected Chemical Shift (δ, ppm) | Key Observation |
|---|---|---|---|---|
| ¹H | Aldehyde Proton (-CHO) | ~9.9 | Absent | Disappearance of the aldehyde proton signal. |
| α-Hydroxy Methine Proton (-CH(OH)SO₃⁻) | Absent | ~5.0 - 6.0 | Appearance of a new methine proton signal. | |
| ¹³C | Carbonyl Carbon (C=O) | ~192.3 docbrown.info | Absent | Disappearance of the carbonyl carbon signal. |
| α-Hydroxy Methine Carbon (-C(OH)SO₃⁻) | Absent | ~70 - 90 | Appearance of a new upfield carbon signal. |
Particle Characterization Methods for Crystallization Process Control
The reactive crystallization of benzaldehyde to form its sodium bisulfite adduct is a process where careful control of particle attributes is essential for ensuring product quality, stability, and suitability for downstream applications. scribd.com In-situ particle characterization methods are employed to monitor and control the crystallization process in real-time.
Powder X-ray Diffraction (PXRD): This technique is a cornerstone for characterizing the solid-state properties of the product. It is used to:
Confirm Crystallinity: PXRD patterns distinguish between the desired crystalline solid adduct and any undesirable amorphous material. scribd.com
Identify Phases: The technique can identify the presence of unreacted sodium bisulfite starting material within the final product, allowing for the assessment of reaction conversion. scribd.com
Polymorph Screening: While not extensively reported for this specific compound, PXRD is the primary tool for identifying different crystalline forms (polymorphs), which can have different physical properties.
X-ray Phase Contrast Imaging: For in-situ monitoring of crystal growth, advanced techniques like synchrotron X-ray phase contrast imaging can be utilized. This method allows for the real-time visualization of crystals as they form and grow in the reaction medium, providing crucial information on crystal morphology, size, and growth kinetics. scribd.com
A study on the reactive crystallization of this system highlighted the use of these techniques to investigate the impact of experimental parameters on product attributes. scribd.com Process parameters such as pH and temperature are monitored alongside particle characteristics to build comprehensive process control models.
| Analytical Method | Purpose in Crystallization Control | Information Obtained | Example Process Data scribd.com |
|---|---|---|---|
| Powder X-ray Diffraction (PXRD) | Offline/At-line quality control | Crystalline vs. Amorphous form, Presence of unreacted starting material, Phase purity | Reaction Conversion Rates:
|
| X-ray Phase Contrast Imaging | In-situ process monitoring | Real-time crystal growth, Morphology, Size evolution | N/A (Provides qualitative visual data for model building) |
| pH and Temperature Probes | In-situ process monitoring | Reaction kinetics, Endpoint determination, Process safety | pH Profile:
|
Theoretical and Computational Investigations of Benzaldehyde Sodium Bisulfite
Quantum Chemical Calculations for Mechanistic Insights and Energetics
Quantum chemical calculations are instrumental in unraveling the mechanism and energetics of the reaction between benzaldehyde (B42025) and bisulfite. The formation of the adduct, α-hydroxyphenylmethanesulfonate, proceeds via the nucleophilic addition of a sulfur(IV) species to the electrophilic carbonyl carbon of benzaldehyde. lookchem.com Computational models, including Density Functional Theory (DFT) and other molecular orbital methods, are employed to calculate the energies of reactants, transition states, and products, thereby mapping out the reaction pathway. researchgate.net
Studies have shown that the reaction kinetics are pH-dependent, involving multiple S(IV) species. lookchem.com The rate-limiting steps have been identified as the nucleophilic attack of the sulfite (B76179) ion (SO₃²⁻) and the bisulfite ion (HSO₃⁻) on the carbonyl carbon. lookchem.com At very low pH (below 1), a third mechanism involving the attack of bisulfite on the protonated carbonyl group becomes significant. lookchem.com Quantum models help calculate the distortion energies required for the reactants to achieve the geometry of the transition state and the subsequent energy release upon adduct formation. researchgate.net
The thermodynamics of the reaction have also been investigated, providing key energetic data. These calculations align with experimental findings that quantify the reaction's spontaneity and heat exchange.
Table 1: Experimentally Determined Kinetic and Thermodynamic Parameters for Benzaldehyde-S(IV) Adduct Formation
| Parameter | Value | Conditions |
|---|---|---|
| Intrinsic Rate Constants | 25 °C, µ = 1.0 M | |
| k₁ (SO₃²⁻ attack) | (2.15 ± 0.09) x 10⁴ M⁻¹s⁻¹ | |
| k₂ (HSO₃⁻ attack) | (0.71 ± 0.03) M⁻¹s⁻¹ | |
| k₃ (HSO₃⁻ attack on C₆H₅C⁺H(OH)) | ~2.5 x 10⁷ M⁻¹s⁻¹ | pH < 1 |
| Equilibrium Association Constant (K) | 0.98 (±0.11) x 10³ M⁻¹ | 25 °C, µ = 1.0 M |
| 4.8 (±0.8) x 10³ M⁻¹ | 25 °C, µ = 0.1 M | |
| Thermodynamic Parameters | ||
| Enthalpy Change (ΔH°) | -64.6 kJ mol⁻¹ | |
| Entropy Change (ΔS°) | -146 J mol⁻¹K⁻¹ |
Data sourced from Olson, T. M., et al. (1986). lookchem.com
Molecular Modeling of Adduct Stability and Conformational Analysis
Molecular modeling techniques are used to investigate the three-dimensional structure, stability, and conformational landscape of the benzaldehyde bisulfite adduct. The adduct exists as a tetrahedral anionic species, and computational methods are essential for understanding its geometry and the steric and electronic factors that govern its stability. researchgate.net
The stability of the adduct is highly dependent on pH. The reaction is reversible, with acidic conditions favoring adduct formation and alkaline conditions promoting its decomposition back to benzaldehyde and bisulfite. Molecular models can simulate the protonation states of the adduct and the surrounding solvent molecules to explain this pH-dependent equilibrium.
Conformational analysis involves calculating the energies of different spatial arrangements (conformers) of the adduct to identify the most stable structures. This includes analyzing the rotation around the C-S and C-O bonds. These theoretical predictions can be correlated with experimental data from spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, which probes the vibrational frequencies of specific bonds within the molecule. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for a-hydroxyphenylmethanesulfonate
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| SO₃⁻ | Symmetric Stretch | 1057 |
| C-O | Stretch | 1070 |
| SO₃⁻ | Asymmetric Stretch | 1165, 1204 |
Data represents key peaks observed for the adduct, which can be compared against computationally predicted vibrational spectra. researchgate.net
Environmental Chemistry Modeling: S(IV) Stabilization in Atmospheric Systems
In environmental science, the formation of the benzaldehyde-bisulfite adduct has significant implications for atmospheric chemistry. Benzaldehyde has been detected in atmospheric water droplets such as fog, clouds, and rain. lookchem.com In these aqueous systems, it reacts with dissolved sulfur dioxide, referred to as S(IV), which exists in equilibrium between sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻). lookchem.comosti.gov
Kinetic and thermodynamic models are used to predict the extent and rate of adduct formation under various atmospheric conditions (e.g., pH, temperature, and reactant concentrations). lookchem.comresearchgate.net The equilibrium constant for the reaction indicates a favorable formation of the adduct, confirming its role as a significant reservoir for S(IV) in atmospheric systems where benzaldehyde is present. lookchem.comresearchgate.netsemanticscholar.org
Future Research Directions and Emerging Challenges in Benzaldehyde Sodium Bisulfite Chemistry
Development of Greener Synthesis Routes and Sustainable Processes
A significant future direction in the chemistry of benzaldehyde (B42025) sodium bisulfite lies in the development of more environmentally friendly and sustainable processes. Current research is focused on minimizing waste, reducing energy consumption, and utilizing greener solvents.
One promising approach involves the use of alternative solvents to replace traditional volatile organic compounds. For instance, research into the synthesis of ionizable lipids, crucial components in mRNA vaccines, has demonstrated the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener solvent alternative. rsc.org Furthermore, the implementation of in-line sodium bisulfite recovery systems presents an opportunity to significantly improve the sustainability of processes that utilize the adduct for purification. rsc.org
Future research will likely focus on a holistic approach to green chemistry, encompassing not only the reaction conditions for adduct formation but also the entire lifecycle of the process. This includes the development of catalytic methods that operate under milder conditions and the design of integrated systems for efficient product separation and reagent recycling. A recent study on the synthesis of ionizable lipids highlighted a route that relies on bisulfite adduct formation and filtration, thereby eliminating the need for chromatographic purification of intermediates and significantly reducing waste. rsc.org
Table 1: Comparison of Traditional vs. Greener Approaches in Benzaldehyde Sodium Bisulfite Processes
| Feature | Traditional Approach | Emerging Greener Approach |
| Solvents | Volatile organic compounds (e.g., ethanol (B145695), isopropanol) | Benign solvents (e.g., 2-MeTHF, water), deep eutectic solvents |
| Purification | Often requires chromatography | Direct crystallization, filtration of the adduct |
| Reagents | Stoichiometric use of reagents | Catalytic systems, in-line reagent recovery |
| Waste Generation | Higher E-factors (Environmental Factor) | Lower E-factors, reduced solvent waste |
Advanced Catalyst Design for Enhanced Adduct Formation and Subsequent Transformations
The design of advanced catalysts to control the formation and subsequent reactions of this compound is a key area for future investigation. While the adduct formation is typically a facile process, catalysts can play a crucial role in enhancing reaction rates, improving selectivity, and enabling novel transformations.
Phase transfer catalysts have been shown to be effective in improving the yield and purity of bisulfite adducts in two-phase systems, offering a milder and more efficient alternative to the use of auxiliary solvents. Future research could explore a wider range of phase transfer catalysts, including recyclable and biodegradable options.
A particularly promising area is the catalytic utilization of the adduct in subsequent synthetic steps. For example, a novel one-pot protocol for the direct reductive amination of aldehyde bisulfite adducts has been developed. lookchem.comthieme-connect.comresearchgate.net This method utilizes an organic base, such as triethylamine, to liberate the aldehyde in situ, which then undergoes efficient reductive amination in the presence of a reducing agent like sodium triacetoxyborohydride. rsc.orglookchem.comthieme-connect.comresearchgate.net This approach avoids the need to isolate the free aldehyde, which can be unstable, and streamlines the synthetic process. lookchem.comthieme-connect.comresearchgate.net
Future catalyst design will likely focus on:
Bifunctional catalysts: Catalysts that can both promote adduct formation and facilitate subsequent transformations in a tandem or one-pot process.
Enzymatic catalysts: Exploring the potential of enzymes to catalyze the formation and reaction of the adduct with high selectivity and under mild conditions.
Nanocatalysts: Investigating the use of nanomaterials as highly active and recyclable catalysts for reactions involving the bisulfite adduct.
High-Throughput Screening and Combinatorial Approaches in Adduct Utilization
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new reactions and materials. sigmaaldrich.comimperial.ac.ukyoutube.comnih.govunchainedlabs.comchemrxiv.org The application of these techniques to the utilization of this compound is a largely unexplored but potentially fruitful area of research.
Future research could involve the development of HTS assays to rapidly screen for:
Optimal conditions for adduct formation: Screening a wide range of solvents, temperatures, and molar ratios to quickly identify the most efficient conditions for the synthesis of the adduct with various substituted benzaldehydes.
Novel catalysts for adduct transformations: Screening libraries of potential catalysts for their ability to promote new reactions of the bisulfite adduct.
New applications of the adduct: Screening the adduct against various biological targets or as a component in materials formulations.
Combinatorial chemistry could be employed to generate libraries of compounds derived from the this compound adduct. For example, by reacting the adduct with a diverse range of amines in a combinatorial fashion, large libraries of novel amine derivatives could be synthesized and screened for biological activity. The stability and ease of handling of the crystalline bisulfite adduct make it an ideal starting material for such library synthesis.
The integration of robotics and automated synthesis platforms with HTS and combinatorial chemistry will be crucial for realizing the full potential of these approaches in the context of this compound chemistry.
Addressing Discrepancies in Literature Data for Thermodynamic and Kinetic Parameters
Accurate thermodynamic and kinetic data are essential for the design, optimization, and scale-up of chemical processes. While the formation of the benzaldehyde-bisulfite adduct has been studied for over a century, discrepancies in the reported values for its equilibrium and rate constants still exist in the literature. researchgate.netosti.govresearchgate.netacs.orgosti.govacs.orgacs.orgkisti.re.kracs.org
These discrepancies can often be attributed to the strong dependence of the adduct formation on experimental conditions, particularly pH. sciencemadness.org The equilibrium is highly sensitive to the hydrogen ion concentration, which influences the relative concentrations of the different sulfur(IV) species in solution (SO₂, HSO₃⁻, and SO₃²⁻), each having a different reactivity towards the aldehyde.
Future research should focus on:
Systematic studies: Conducting comprehensive studies of the adduct formation under a wide range of carefully controlled conditions (pH, temperature, ionic strength) to provide a more complete and consistent dataset.
Advanced analytical techniques: Employing modern analytical techniques, such as in-situ spectroscopy (FTIR, Raman), to monitor the reaction in real-time and obtain more accurate kinetic and thermodynamic data. researchgate.netresearchgate.net
Computational modeling: Utilizing computational methods to model the reaction and predict the thermodynamic and kinetic parameters, which can then be validated by experimental data.
A definitive and comprehensive set of thermodynamic and kinetic data will be invaluable for the chemical and engineering communities, enabling more accurate process modeling and optimization.
Table 2: Reported Equilibrium Constants for this compound Formation
| Reference | Method | Temperature (°C) | Ionic Strength (M) | Equilibrium Constant (K) |
| Olson et al. (1986) | UV Spectrophotometry | 25 | 1.0 | Varies with pH |
| Sallay et al. (2009) | In-situ FTIR | 26 and 60 | Not specified | Determined at different molar ratios |
| Betterton et al. (1988) | Spectrophotometry | 25 | 0.2 | pKa3 of 10.33 reported for the adduct |
Note: Direct comparison of equilibrium constants is challenging due to variations in experimental conditions and the way the constant is defined.
Exploration of Novel Biological and Materials Science Applications
The unique chemical properties of this compound make it an attractive building block for the synthesis of novel molecules with potential applications in biology and materials science.
In the realm of medicinal chemistry, the adduct can serve as a stable and easy-to-handle precursor to biologically active compounds. A Chinese patent describes a method for preparing 4-aryl-NH-1,2,3-triazoles, a class of compounds with potential therapeutic applications, using the this compound adduct as a starting material. google.comevitachem.com The direct reductive amination of the adduct has also been applied to the synthesis of DPP-IV inhibitors for the treatment of type 2 diabetes. google.com The development of ionizable lipids for mRNA vaccines via a fatty aldehyde bisulfite adduct intermediate further underscores its potential in the pharmaceutical industry. rsc.org
In materials science, the reactivity of the adduct can be harnessed to create new polymers and modify existing materials. For instance, it can be used in conjunction with potassium persulfate as a redox initiation system in the microemulsion polymerization of styrene. It has also been used as a reducing agent to generate free radicals on nylon fabrics for grafting acrylonitrile. Future research could explore the use of the adduct in the synthesis of:
Functional polymers: Incorporating the adduct into polymer backbones to introduce new functionalities.
Hydrogels: Utilizing the adduct in the cross-linking of polymers to form hydrogels with tunable properties.
Surface modification: Grafting molecules derived from the adduct onto surfaces to alter their properties, such as wettability or biocompatibility.
The exploration of these novel applications will require a multidisciplinary approach, combining the expertise of organic chemists, biochemists, and materials scientists.
Q & A
Q. What is the mechanism behind benzaldehyde sodium bisulfite adduct formation, and how can this reaction be utilized in experimental workflows?
The reaction between benzaldehyde and sodium bisulfite forms a stable α-hydroxysulfonic acid adduct (C₇H₇NaO₄S) via nucleophilic addition of the bisulfite ion (HSO₃⁻) to the carbonyl carbon of benzaldehyde. This reversible reaction is pH-dependent: acidic conditions favor adduct formation, while alkaline conditions regenerate free benzaldehyde . This property is exploited in purification protocols, where the adduct’s water solubility allows separation from non-aldehydic impurities. For example, adduct crystallization at 0–5°C followed by acid hydrolysis (e.g., H₂SO₄) recovers purified benzaldehyde .
Q. How can sodium bisulfite adduct formation differentiate benzaldehyde from ketones or non-reactive aldehydes in analytical workflows?
Sodium bisulfite selectively reacts with aldehydes (not ketones) under acidic conditions, forming crystalline adducts. For benzaldehyde, this manifests as a white precipitate in alcoholic sodium bisulfite solutions (40% w/v). Confirmatory tests include:
- Derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH): Forms orange hydrazones (melting point ~237°C for benzaldehyde) .
- IR spectroscopy: Post-adduct hydrolysis, the regenerated benzaldehyde shows a strong C=O stretch at ~1700 cm⁻¹, while the adduct exhibits sulfonate S-O stretches at ~1200 cm⁻¹ .
Q. What are the optimal conditions for synthesizing this compound adducts with high yield?
High yields (>85%) are achieved at 0–10°C with a 1:1.2 molar ratio of benzaldehyde to sodium bisulfite in aqueous ethanol (70% v/v). Excess bisulfite shifts equilibrium toward adduct formation (Le Chatelier’s principle). Stirring for 2–4 hours ensures complete reaction, followed by vacuum filtration to isolate crystals .
Advanced Research Questions
Q. How do substituents on aromatic aldehydes influence the equilibrium constants of bisulfite adduct formation?
Electron-withdrawing groups (e.g., -NO₂ in p-nitrobenzaldehyde) increase carbonyl electrophilicity, enhancing bisulfite adduct stability (equilibrium constant K = 2.3 × 10³ at 25°C). Conversely, electron-donating groups (e.g., -OCH₃ in p-methoxybenzaldehyde) reduce K by 40–60% due to resonance stabilization of the carbonyl . These trends are critical in designing separation protocols for substituted benzaldehyde derivatives.
Q. What catalytic systems optimize oxidative degradation of this compound derivatives, and how are reaction pathways validated?
Ru(III)-catalyzed oxidation with K₃[Fe(CN)₆] in alkaline media (pH 10–12) converts this compound to benzoic acid (yield >90%). Mechanistic studies using UV-Vis spectroscopy and cyclic voltammetry suggest Ru(III) acts as an electron shuttle, accelerating the transfer of electrons from the bisulfite adduct to Fe(CN)₆³⁻. Reaction progress is monitored via HPLC or IR spectroscopy (disappearance of sulfonate peaks at ~1200 cm⁻¹) .
Q. How can conflicting data on bisulfite-aldehyde equilibrium constants be resolved in kinetic studies?
Discrepancies in reported K values (e.g., 1.8 × 10³ vs. 2.1 × 10³ for benzaldehyde) arise from differences in temperature control (±0.5°C error alters K by 5–8%) and ionic strength. To standardize measurements:
- Use a phosphate buffer (0.1 M, pH 3.5) to maintain consistent H⁺ activity.
- Determine adduct concentration via gravimetry or iodometric titration of unreacted bisulfite .
Q. What role does sodium bisulfite play in suppressing side reactions during benzaldehyde-involved condensations (e.g., aldol or Perkin reactions)?
Sodium bisulfite sequesters unreacted benzaldehyde as an adduct, preventing undesired Cannizzaro reactions (base-induced disproportionation to benzyl alcohol and benzoic acid). For example, in mixed aldol condensations with acetaldehyde, bisulfite addition reduces benzaldehyde self-condensation by >70%, favoring cross-condensation products like cinnamaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
